molecular formula C8H16ClNO B13895915 4-(3-Chloropropyl)-3-methylmorpholine

4-(3-Chloropropyl)-3-methylmorpholine

Cat. No.: B13895915
M. Wt: 177.67 g/mol
InChI Key: GAHYWBLXVBXUQJ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Amines in the Construction of Complex Organic Molecules

Heterocyclic amines are organic compounds that feature a ring structure containing at least one nitrogen atom alongside carbon atoms. These structures are fundamental to the architecture of a vast array of biologically active molecules, including many pharmaceuticals, agrochemicals, and natural products. The presence of the nitrogen heteroatom imparts unique physicochemical properties, such as basicity, hydrogen bonding capability, and the ability to engage in a variety of chemical transformations. This makes them invaluable components in the design and synthesis of molecules with specific biological targets.

The Morpholine (B109124) Moiety as a Versatile and Privileged Structural Element in Chemical Research

Within the broad class of heterocyclic amines, the morpholine ring holds a privileged status. Morpholine is a saturated six-membered heterocycle containing both an amine and an ether functional group. This unique combination confers a range of desirable properties, including good water solubility, metabolic stability, and a constrained, yet flexible, conformation. Consequently, the morpholine scaffold is frequently incorporated into drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles. Its synthetic accessibility and the ease with which it can be functionalized further enhance its appeal to synthetic chemists.

Overview of 4-(3-Chloropropyl)-3-methylmorpholine as a Key Intermediate and Building Block in Advanced Organic Synthesis

This compound is a derivative of morpholine that has proven to be a particularly useful bifunctional building block in advanced organic synthesis. The molecule incorporates a reactive chloropropyl group attached to the nitrogen atom of the 3-methylmorpholine (B1346471) scaffold. The presence of the chlorine atom provides a convenient handle for nucleophilic substitution reactions, allowing for the facile introduction of the morpholine-containing fragment into a larger molecular structure. The methyl group at the 3-position can introduce chirality and steric influence, which can be crucial for the biological activity of the final product.

The strategic importance of this compound lies in its ability to serve as a precursor to a variety of more complex molecules. For instance, it is a key intermediate in the synthesis of certain pharmaceutical agents. The closely related compound, 4-(3-chloropropyl)morpholine, is utilized in the production of antihistamines, antipsychotics, and antidepressants, highlighting the general utility of this class of reagents. nbinno.com

A common synthetic route to N-alkylated morpholines involves the reaction of the parent morpholine with a suitable alkylating agent. In the case of the analogous 4-(3-chloropropyl)morpholine, the synthesis is typically achieved by reacting morpholine with 1-bromo-3-chloropropane (B140262). chemicalbook.com A similar strategy can be envisioned for the synthesis of this compound, starting from 3-methylmorpholine.

Table 1: Physicochemical Properties of Related Compounds

Property4-(3-Chloropropyl)morpholine3-Methylmorpholine
CAS Number 7357-67-7 nbinno.com350595-57-2 chemicalbook.com
Molecular Formula C₇H₁₄ClNO chemicalbook.comC₅H₁₁NO chemicalbook.com
Molecular Weight 163.65 g/mol chemicalbook.com101.15 g/mol chemicalbook.com
State Liquid guidechem.comLiquid guidechem.com

The reactivity of the chloropropyl side chain allows for a variety of synthetic transformations. Nucleophilic displacement of the chloride by amines, alcohols, thiols, and other nucleophiles is a common strategy to build molecular complexity. This versatility makes this compound a valuable tool for medicinal chemists and those involved in the synthesis of fine chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

4-(3-chloropropyl)-3-methylmorpholine

InChI

InChI=1S/C8H16ClNO/c1-8-7-11-6-5-10(8)4-2-3-9/h8H,2-7H2,1H3

InChI Key

GAHYWBLXVBXUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1CCCCl

Origin of Product

United States

Synthetic Methodologies for the Preparation of 4 3 Chloropropyl 3 Methylmorpholine

Retrosynthetic Analysis and Identification of Key Precursors for the Morpholine (B109124) Core and the Chloropropyl Side Chain

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in Applying this technique to 4-(3-chloropropyl)-3-methylmorpholine allows for the logical deconstruction of the molecule and identification of key precursors.

The most apparent disconnection is the carbon-nitrogen bond between the morpholine nitrogen (N4) and the propyl side chain. This disconnection, a C-N bond cleavage, is the reverse of an N-alkylation reaction. This initial step simplifies the target molecule into two key fragments: the 3-methylmorpholine (B1346471) core and a 3-chloropropyl electrophile.

Target Molecule: this compound

Key Precursors:

3-Methylmorpholine

A 3-chloropropyl synthon (e.g., 1-bromo-3-chloropropane)

Further retrosynthetic analysis can be applied to the 3-methylmorpholine core. The morpholine ring can be disconnected through two C-N or C-O bond cleavages, which corresponds to a cyclization reaction in the forward synthesis. A common strategy involves disconnecting the ring to reveal a substituted amino alcohol. For 3-methylmorpholine, this leads to precursors such as N-substituted derivatives of 1-aminopropan-2-ol (B43004). The analysis highlights that the synthesis can be approached by first constructing the 3-methylmorpholine ring and then attaching the chloropropyl side chain.

Target MoleculeDisconnectionKey Precursors
This compoundC4-N Bond (N-Alkylation)3-Methylmorpholine + 1-Bromo-3-chloropropane (B140262)
3-MethylmorpholineRing Formation (Cyclization)1-Aminopropan-2-ol derivative + Two-carbon unit

Classical Synthetic Routes for the Morpholine Ring System

The morpholine heterocycle is a common motif in pharmaceuticals and agrochemicals, leading to the development of numerous synthetic methods for its construction. nih.govchemrxiv.org These routes often begin with readily available 1,2-amino alcohols. thieme-connect.comresearchgate.net

One classical approach involves the double alkylation of an amine. For instance, the reaction of an ethanolamine (B43304) derivative with a 1,2-dihaloethane can lead to the formation of the morpholine ring. However, controlling the selectivity to favor intramolecular cyclization over intermolecular polymerization can be challenging. A more controlled method involves the N-alkylation of an amino alcohol with a reagent containing a leaving group and a hydroxyl group, followed by a separate ring-closing step.

The most prevalent methods for synthesizing the morpholine core involve the cyclization of amino alcohol precursors. researchgate.net A primary industrial method for producing unsubstituted morpholine is the dehydration of diethanolamine (B148213) with concentrated sulfuric acid. wikipedia.org

For substituted morpholines, a common and conceptually simple strategy is the annulation of a 1,2-amino alcohol. thieme-connect.com A modern, efficient protocol utilizes ethylene (B1197577) sulfate (B86663) as a two-carbon electrophile. thieme-connect.comorganic-chemistry.org This method involves a two-step, one-pot synthesis where a 1,2-amino alcohol reacts with ethylene sulfate to form a zwitterionic intermediate. This intermediate can often be isolated and then cyclizes upon treatment with a base to yield the desired morpholine derivative. thieme-connect.com This approach offers high yields and avoids the harsh conditions or multi-step processes involving protection and reduction that are common in other methods. nih.govthieme-connect.com

PrecursorReagentKey TransformationProduct
DiethanolamineH₂SO₄Dehydration/CyclizationMorpholine
1,2-Amino AlcoholEthylene Sulfate, then Base (e.g., tBuOK)N-alkylation followed by intramolecular cyclizationSubstituted Morpholine

Strategies for the Introduction of the 3-Methyl Group and the 4-(3-Chloropropyl) Substituent

The synthesis of the specific target compound, this compound, requires the controlled introduction of two distinct substituents onto the morpholine scaffold.

Introduction of the 3-Methyl Group: The 3-methyl substituent is typically incorporated by selecting an appropriate starting material for the ring formation. Instead of using ethanolamine, the synthesis of the 3-methylmorpholine core would start with a chiral or racemic 1-aminopropan-2-ol or 2-aminopropan-1-ol derivative. The reaction of such a precursor with a suitable two-carbon synthon, as described in section 2.2.2, directly yields the 3-methylmorpholine ring system. guidechem.com For example, the reduction of (S)-5-methylmorpholine-3-one with a reducing agent like lithium aluminum hydride can produce (S)-3-methylmorpholine. guidechem.com

Introduction of the 4-(3-Chloropropyl) Substituent: The 4-(3-chloropropyl) group is introduced onto the secondary amine of the pre-formed 3-methylmorpholine ring. This is achieved through a standard N-alkylation reaction. chemicalbook.com The alkylating agent of choice is typically 1-bromo-3-chloropropane . This reagent is specifically chosen because the bromine atom is a better leaving group than the chlorine atom, allowing for selective alkylation at the C-Br bond while leaving the C-Cl bond intact for further functionalization if needed. phasetransfercatalysis.com The reaction is typically carried out in a suitable solvent, such as toluene, often under reflux conditions and in the presence of a base to neutralize the HBr byproduct. chemicalbook.com

A representative procedure for the analogous reaction with unsubstituted morpholine involves refluxing morpholine with 1-bromo-3-chloropropane in toluene, which results in a high yield of 4-(3-chloropropyl)morpholine. chemicalbook.com A similar strategy would be employed for the alkylation of 3-methylmorpholine.

Reactant 1Reactant 2ConditionsProductYield
Morpholine1-Bromo-3-chloropropaneToluene, Reflux4-(3-Chloropropyl)morpholine96% chemicalbook.com
3-Methylmorpholine1-Bromo-3-chloropropaneToluene, Reflux (Proposed)This compoundN/A

Stereoselective Synthesis Approaches to Access Enantiomerically Enriched this compound

The presence of a methyl group at the C3 position of the morpholine ring creates a stereocenter. Consequently, this compound can exist as a pair of enantiomers, (R) and (S). For many pharmaceutical applications, it is necessary to synthesize a single enantiomer. Asymmetric synthesis strategies are employed to achieve this goal. nih.gov

One of the most effective strategies is to begin the synthesis with an enantiomerically pure precursor. For example, starting with commercially available (S)-1-aminopropan-2-ol or (R)-1-aminopropan-2-ol would allow for the construction of the corresponding enantiomerically pure (S)- or (R)-3-methylmorpholine core. Subsequent alkylation with 1-bromo-3-chloropropane would then yield the desired enantiomer of the final product. Other approaches include the asymmetric hydrogenation of dehydromorpholine precursors using a chiral catalyst, which can provide excellent enantioselectivities. nih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Asymmetric Catalysis in the Formation of the Morpholine Ring or Introduction of Stereocenters

The synthesis of enantiomerically pure this compound necessitates precise control over the stereocenter at the C-3 position of the morpholine ring. Asymmetric catalysis offers a powerful strategy to achieve this, primarily by establishing the chiral center during the formation of the heterocyclic ring. A prominent and efficient method involves a tandem, one-pot reaction sequence combining hydroamination and asymmetric transfer hydrogenation. organic-chemistry.orgnih.gov

This approach typically starts with an appropriate aminoalkyne substrate. organic-chemistry.org The first step is an intramolecular hydroamination reaction, often catalyzed by a titanium complex, which cyclizes the substrate to form a cyclic imine intermediate. nih.gov This imine is then subjected to in-situ asymmetric transfer hydrogenation (ATH) using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to yield the chiral 3-substituted morpholine with high enantioselectivity. organic-chemistry.orgnih.gov

Mechanistic studies have revealed that hydrogen-bonding interactions between the substrate, particularly the oxygen atom in the ether backbone, and the ligand of the ruthenium catalyst are critical for achieving high enantiomeric excesses (ee), often exceeding 95%. organic-chemistry.orgnih.gov This catalytic system demonstrates a broad tolerance for various functional groups. organic-chemistry.org While this methodology focuses on creating the chiral 3-methylmorpholine core, the subsequent N-alkylation to introduce the 3-chloropropyl group at the 4-position is a standard synthetic step.

Strategies for asymmetric synthesis can be categorized based on when the stereocenter is introduced relative to the cyclization of the morpholine ring: formation of the stereocenter before cyclization, during cyclization, or after cyclization. nih.govresearchgate.net The tandem hydroamination-ATH approach is an example of forming the stereocenter during the cyclization process. nih.gov

Key Features of Asymmetric Catalytic Synthesis of 3-Substituted Morpholines
Reaction StepCatalyst TypeKey TransformationAchieved Enantiomeric Excess (ee)Reference
Intramolecular HydroaminationTitanium bis(amidate)bis(amido) complexAminoalkyne to Cyclic ImineN/A (Intermediate Step) nih.gov
Asymmetric Transfer Hydrogenation (ATH)Ruthenium Noyori-Ikariya CatalystCyclic Imine to Chiral Morpholine>95% organic-chemistry.orgnih.gov

Modern Synthetic Advancements and Sustainable Chemistry Principles in its Preparation

Recent advancements in the synthesis of morpholine derivatives, including this compound, are increasingly aligned with the principles of sustainable or "green" chemistry. These modern approaches aim to improve efficiency, reduce waste, minimize the use of hazardous materials, and enhance scalability compared to traditional methods.

Catalyst-Free and Solvent-Minimized Methodologies

A significant development in green chemistry is the creation of synthetic protocols that operate without a catalyst or with minimal solvent usage. For morpholine synthesis, a noteworthy advancement is the development of a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. chemrxiv.orgnih.govchemrxiv.org This method provides a more environmentally benign alternative to classical multi-step procedures that may use hazardous reagents like chloroacetyl chloride and involve hydride reduction steps. chemrxiv.org The key to this methodology is achieving clean and selective monoalkylation of the amine. chemrxiv.orgnih.gov

While not yet specifically documented for this compound, mechanochemical methods such as ball milling represent another frontier in solvent-minimized synthesis. nih.govfigshare.com This technique involves conducting reactions in the solid state with little to no solvent, reducing waste and often accelerating reaction times. nih.govfigshare.com The application of such catalyst-free and solvent-free or minimized approaches holds considerable promise for making the production of complex morpholines more sustainable. rsc.org

Comparison of Traditional vs. Modern Morpholine Synthesis Protocols
FeatureTraditional Method (e.g., Chloroacetyl Chloride)Modern Method (Ethylene Sulfate)
Number of StepsTypically 3 steps1 or 2 steps
Redox NeutralityNo (involves reduction step)Yes
Key ReagentsChloroacetyl chloride, hydride reducing agentsEthylene sulfate, tBuOK
Environmental/Safety BenefitsGenerates more wasteEliminates steps and associated waste, avoids hazardous hydrides

Application of Flow Chemistry Techniques for Enhanced Efficiency and Scalability

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, is a transformative technology for chemical synthesis, particularly in the pharmaceutical industry. nih.gov Its application to the synthesis of this compound could offer substantial advantages in efficiency, safety, and scalability. organic-chemistry.org

The core benefits of flow chemistry include superior heat and mass transfer, which allows for precise temperature control and the safe use of highly reactive intermediates or exothermic reaction conditions. thieme.de Reactions can often be performed at higher temperatures and pressures than in batch reactors, significantly accelerating reaction rates. thieme.de

Reactivity and Derivatization Strategies of 4 3 Chloropropyl 3 Methylmorpholine

Nucleophilic Substitution Reactions (SN1 and SN2) at the Chloropropyl Moiety

The chloropropyl group of 4-(3-chloropropyl)-3-methylmorpholine is the primary site for nucleophilic substitution reactions. The terminal carbon atom bonded to the chlorine is a primary carbon, which sterically favors a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by a nucleophile, leading to the displacement of the chloride ion and inversion of configuration, although the latter is not relevant for this achiral center. SN1 reactions are generally disfavored due to the instability of the corresponding primary carbocation. The SN2 pathway is efficient for forming new carbon-heteroatom and carbon-carbon bonds. acsgcipr.org

One of the most common derivatizations of this compound involves its reaction with primary or secondary amines to yield various aminoalkyl-substituted morpholine (B109124) derivatives. In this SN2 reaction, the amine acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid generated, or by using an excess of the reactant amine. The products of these reactions, such as N-(3-aminopropyl)morpholine analogues, are prevalent in medicinal chemistry. nih.gov

The general scheme for this reaction is as follows: this compound + R¹R²NH → 4-(3-(R¹R²N)-propyl)-3-methylmorpholine + HCl

Table 1: Examples of Aminoalkyl-Substituted Morpholine Synthesis This table presents hypothetical examples based on established SN2 reaction principles with amine nucleophiles.

Nucleophile (R¹R²NH)Product Name
Piperidine4-(3-(Piperidin-1-yl)propyl)-3-methylmorpholine
Pyrrolidine3-Methyl-4-(3-(pyrrolidin-1-yl)propyl)morpholine
DiethylamineN,N-Diethyl-3-(3-methylmorpholin-4-yl)propan-1-amine
Aniline3-Methyl-N-phenyl-3-(morpholin-4-yl)propan-1-amine

The synthesis of ethers from this compound can be achieved via the Williamson ether synthesis. masterorganicchemistry.com This method involves the reaction of the alkyl chloride with an alkoxide or phenoxide nucleophile. The reaction proceeds through an SN2 mechanism and is highly efficient for primary alkyl halides. vanderbilt.edu Similarly, thioethers and selenoethers can be synthesized by reacting the parent compound with thiolates (RS⁻) or selenolates (RSe⁻), respectively. These sulfur and selenium nucleophiles are potent and readily displace the chloride leaving group. beilstein-journals.orgbeilstein-journals.org

The general schemes are:

Ethers: this compound + RO⁻ → 4-(3-alkoxypropyl)-3-methylmorpholine + Cl⁻

Thioethers: this compound + RS⁻ → 4-(3-(alkylthio)propyl)-3-methylmorpholine + Cl⁻

Selenoethers: this compound + RSe⁻ → 4-(3-(alkylselanyl)propyl)-3-methylmorpholine + Cl⁻

Table 2: Synthesis of Ethers, Thioethers, and Selenoethers This table illustrates potential products from reactions with various O, S, and Se nucleophiles based on general SN2 mechanisms.

NucleophileReagent ExampleProduct Class
AlkoxideSodium ethoxide (NaOEt)Ether
PhenoxideSodium phenoxide (NaOPh)Ether
ThiolateSodium thiomethoxide (NaSMe)Thioether
ThiophenolateSodium thiophenolate (NaSPh)Thioether
SelenolateSodium methaneselenolate (NaSeMe)Selenoether

The formation of new carbon-carbon bonds at the propyl chain is a key transformation for extending the carbon skeleton.

Grignard Reagents: Grignard reagents (R-MgX) can react with primary alkyl halides like this compound. However, the presence of the Lewis basic morpholine nitrogen can complicate the reaction by coordinating to the magnesium center. Furthermore, the possibility of side reactions exists.

Cyanide Substitution: A straightforward method for C-C bond formation is the reaction with cyanide salts (e.g., KCN), which introduces a nitrile group that can be further elaborated. This is a classic SN2 reaction that extends the carbon chain by one atom. chemrevise.org

Cross-Coupling Reactions: Modern cross-coupling reactions such as Suzuki, Stille, and Sonogashira are powerful tools for C-C bond formation but are not typically straightforward with unactivated primary alkyl chlorides. sigmaaldrich.com The Suzuki-Miyaura coupling, for example, generally requires aryl or vinyl halides/triflates and involves a palladium-catalyzed cycle that is inefficient for the oxidative addition of C(sp³)-Cl bonds. mdpi.commdpi.com Achieving such couplings often necessitates specialized catalyst systems with highly active ligands or conversion of the chloride to a more reactive iodide or bromide.

Reactions Involving the Tertiary Amine Nitrogen of the Morpholine Ring

The nitrogen atom of the 3-methylmorpholine (B1346471) ring is a tertiary amine, making it nucleophilic and basic. This allows for reactions directly at the nitrogen center, which are orthogonal to the reactivity of the chloropropyl side-chain.

Tertiary amines readily undergo quaternization when treated with an alkylating agent, such as an alkyl halide. This is known as the Menshutkin reaction. researchgate.net The nitrogen atom of this compound can act as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form a quaternary ammonium (B1175870) salt. mdpi.commostwiedzy.pl The rate of this reaction is influenced by the steric hindrance of both the amine and the alkylating agent, as well as the solvent polarity. semanticscholar.org

The general scheme is: this compound + R-X → [4-(3-chloropropyl)-3,4-dimethylmorpholin-4-ium]⁺ X⁻ (if R=Methyl)

Table 3: Quaternization of this compound This table shows potential quaternary ammonium salts formed from different alkylating agents.

Alkylating Agent (R-X)Cation Name
Methyl iodide (CH₃I)4-(3-Chloropropyl)-3,4-dimethylmorpholin-4-ium
Ethyl bromide (CH₃CH₂Br)4-(3-Chloropropyl)-4-ethyl-3-methylmorpholin-4-ium
Benzyl chloride (BnCl)4-Benzyl-4-(3-chloropropyl)-3-methylmorpholin-4-ium

The tertiary amine nitrogen can be oxidized to form an N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), or specialized reagents. The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and reactivity of the molecule. A well-known related compound, 4-methylmorpholine (B44366) N-oxide (NMO), is widely used as a co-oxidant in various chemical reactions, demonstrating the stability and utility of the morpholine N-oxide moiety. organic-chemistry.orgwikipedia.orgsigmaaldrich.comchemicalbook.com

The general reaction is: this compound + [Oxidizing Agent] → this compound 4-oxide

Functional Group Interconversions on the Chloropropyl Chain

The primary alkyl chloride of the 3-chloropropyl chain in this compound serves as a versatile linchpin for a variety of nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, significantly expanding the molecular diversity accessible from this starting material.

A common and straightforward transformation is the conversion of the chloride to other halides, such as iodide or bromide, through the Finkelstein reaction. This is often advantageous as iodides and bromides are generally better leaving groups in subsequent substitution or coupling reactions. For instance, treatment with sodium iodide in a suitable solvent like acetone (B3395972) readily yields the corresponding 4-(3-iodopropyl)-3-methylmorpholine.

The chloro group can also be displaced by a variety of other nucleophiles to introduce different functionalities. Reaction with sodium azide (B81097), for example, provides a straightforward route to 4-(3-azidopropyl)-3-methylmorpholine. The resulting azide can then be readily reduced to the corresponding primary amine, 4-(3-aminopropyl)-3-methylmorpholine, a valuable intermediate for further derivatization such as amide or sulfonamide formation.

Furthermore, the chloropropyl chain can be extended and functionalized through reactions with carbon nucleophiles. For instance, reaction with sodium cyanide would yield 4-(3-cyanopropyl)-3-methylmorpholine. The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration. Alkylation with organometallic reagents, such as Grignard or organolithium reagents, can also be employed to form new carbon-carbon bonds, although careful control of reaction conditions is necessary to avoid side reactions.

Other common nucleophilic substitutions include reactions with alkoxides and thiolates to form ethers and thioethers, respectively. For example, reaction with sodium methoxide (B1231860) would yield 4-(3-methoxypropyl)-3-methylmorpholine. These functional group interconversions are fundamental in modifying the steric and electronic properties of the side chain, which can be crucial for applications in medicinal chemistry and materials science.

Table 1: Examples of Functional Group Interconversions on the Chloropropyl Chain

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compoundNaI, Acetone4-(3-Iodopropyl)-3-methylmorpholineChloride to Iodide
This compoundNaN₃, DMF4-(3-Azidopropyl)-3-methylmorpholineChloride to Azide
4-(3-Azidopropyl)-3-methylmorpholineH₂, Pd/C or LiAlH₄4-(3-Aminopropyl)-3-methylmorpholineAzide to Amine
This compoundNaCN, DMSO4-(3-Cyanopropyl)-3-methylmorpholineChloride to Nitrile
This compoundNaOMe, MeOH4-(3-Methoxypropyl)-3-methylmorpholineChloride to Methoxy
This compoundNaSPh, EtOH4-(3-(Phenylthio)propyl)-3-methylmorpholineChloride to Phenylthioether

Palladium-Catalyzed Cross-Coupling Reactions on Advanced Derivatives

Following the initial functional group interconversions of the chloropropyl chain, the resulting derivatives of this compound can be employed in powerful palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing complex molecular architectures.

For instance, the iodo- or bromo-derivatives obtained from the Finkelstein reaction are excellent substrates for a variety of coupling reactions. In a Suzuki-Miyaura coupling , these halides can be reacted with aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base to form new C(sp²)-C(sp³) or C(sp)-C(sp³) bonds. This allows for the direct attachment of various aromatic and unsaturated moieties to the propyl side chain.

Similarly, in a Heck reaction , the halo-derivatives can be coupled with alkenes to introduce a vinyl group. The Sonogashira coupling , on the other hand, utilizes terminal alkynes to introduce an alkynyl functional group, providing a gateway to further transformations.

Another important palladium-catalyzed reaction is the Buchwald-Hartwig amination . This reaction can be used to form carbon-nitrogen bonds by coupling the halo-derivatives with a wide range of primary and secondary amines, including anilines and various heterocyclic amines. This provides a direct and versatile method for introducing diverse amino functionalities.

Furthermore, derivatives of this compound can be converted into organometallic reagents suitable for cross-coupling. For example, conversion of the halide to an organozinc or organotin species would allow for its participation in Negishi and Stille couplings , respectively. These reactions offer alternative and sometimes complementary approaches to the Suzuki coupling for the formation of C-C bonds.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of 4-(3-Halopropyl)-3-methylmorpholine Derivatives

Coupling ReactionReactantsProduct Type
Suzuki-Miyaura4-(3-Iodopropyl)-3-methylmorpholine + Arylboronic acid4-(3-Arylpropyl)-3-methylmorpholine
Heck4-(3-Bromopropyl)-3-methylmorpholine + Alkene4-(3-Alkenylpropyl)-3-methylmorpholine
Sonogashira4-(3-Iodopropyl)-3-methylmorpholine + Terminal alkyne4-(3-Alkynylpropyl)-3-methylmorpholine
Buchwald-Hartwig4-(3-Bromopropyl)-3-methylmorpholine + Amine4-(3-Aminopropyl)-3-methylmorpholine derivative
Negishi4-(3-Zinciopropyl)-3-methylmorpholine + Aryl halide4-(3-Arylpropyl)-3-methylmorpholine
Stille4-(3-Stannylpropyl)-3-methylmorpholine + Aryl halide4-(3-Arylpropyl)-3-methylmorpholine

Chemo- and Regioselective Transformations of the Morpholine Ring

While the chloropropyl chain is the more reactive site for many transformations, the morpholine ring of this compound can also undergo selective modifications, although this is often more challenging. The presence of the methyl group at the 3-position introduces a chiral center and can influence the regioselectivity of reactions on the ring.

One potential transformation is the oxidation of the morpholine ring. Depending on the oxidant and reaction conditions, it may be possible to achieve oxidation at the carbon atoms adjacent to the nitrogen or oxygen. For example, oxidation could potentially lead to the formation of a morpholinone derivative. A patent describes a method for synthesizing 4-(4-aminophenyl)-3-morpholinone which involves the oxidation of a 4-substituted morpholine. google.com

Another possibility is C-H activation/functionalization of the morpholine ring. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups onto heterocyclic scaffolds. While specific examples for 3-methylmorpholine derivatives are not abundant in the literature, the general principles of directed C-H functionalization could potentially be applied. The nitrogen atom of the morpholine could act as a directing group to facilitate C-H activation at a specific position on the ring.

Ring-closing metathesis (RCM) could be a viable strategy if an appropriate unsaturated substituent were present on the nitrogen atom. For instance, if the propyl chain were replaced with an allyl group and another unsaturated moiety were present, RCM could be used to construct a bicyclic system. While not directly applicable to the starting compound, this highlights a potential strategy for more advanced derivatives. nih.govnih.govresearchgate.netresearchgate.netrsc.org

It is also important to consider the potential for N-dealkylation, which would cleave the 3-chloropropyl group from the morpholine nitrogen. This might be an undesired side reaction in some cases but could be a useful synthetic step if the 3-methylmorpholine core is the desired product.

The stereochemistry of the 3-methyl group can also be exploited in diastereoselective reactions. The chiral center can influence the approach of reagents to the morpholine ring, potentially leading to the formation of new stereocenters with a degree of control.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 4 3 Chloropropyl 3 Methylmorpholine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the behavior of atomic nuclei in a magnetic field, one can map out the carbon-hydrogen framework and the connectivity of the molecule.

¹H NMR Spectroscopy In ¹H NMR spectroscopy of 4-(3-Chloropropyl)-3-methylmorpholine, each unique proton environment gives rise to a distinct signal. The predicted signals, their chemical shifts (δ) in ppm, expected splitting patterns (multiplicity), and integration values are detailed below. The presence of the chiral center at C3 complicates the spectrum, potentially rendering the adjacent morpholine (B109124) protons diastereotopic and thus chemically non-equivalent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (on C3)~1.1 - 1.3Doublet (d)3H
-CH- (at C3)~2.8 - 3.2Multiplet (m)1H
Morpholine Ring Protons~1.8 - 2.8 and ~3.5 - 3.9Complex Multiplets (m)6H
N-CH₂- (propyl chain)~2.4 - 2.6Triplet (t)2H
-CH₂- (middle of propyl chain)~1.9 - 2.1Multiplet (m) / Quintet2H
Cl-CH₂- (propyl chain)~3.6 - 3.8Triplet (t)2H

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. The approximate chemical shifts are predicted based on the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (on C3)~15 - 20
-CH- (at C3)~58 - 63
Morpholine C2~50 - 55
Morpholine C5~65 - 70
Morpholine C6~52 - 57
N-CH₂- (propyl chain)~55 - 60
-CH₂- (middle of propyl chain)~28 - 33
Cl-CH₂- (propyl chain)~40 - 45

2D NMR Techniques To confirm the assignments made in 1D NMR, two-dimensional (2D) techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the C3-proton and the methyl protons, as well as sequential correlations along the 3-chloropropyl chain (N-CH₂ ↔ -CH₂- ↔ Cl-CH₂).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, confirming the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (EI, ESI, HRMS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula for this compound is C₈H₁₆ClNO, giving a molecular weight of approximately 177.67 g/mol .

Ionization Techniques (EI and ESI)

Electron Ionization (EI): This high-energy technique typically generates a molecular ion peak (M⁺˙) and extensive fragmentation, which is useful for structural analysis.

Electrospray Ionization (ESI): This is a softer ionization method, ideal for polar molecules containing basic nitrogen atoms. It would be expected to produce a prominent protonated molecular ion peak ([M+H]⁺) at m/z 178.

A key diagnostic feature in the mass spectrum would be the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), two peaks would be observed for any chlorine-containing fragment: one for the ³⁵Cl-containing ion (M) and another, approximately one-third the intensity, for the ³⁷Cl-containing ion (M+2).

Fragmentation Analysis The most probable fragmentation pathway involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). The major expected fragments are listed below.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl)Proposed Fragment Structure
177[C₈H₁₆ClNO]⁺˙ (Molecular Ion)
100[C₅H₁₀NO]⁺ (Loss of chloropropyl radical)
77[C₃H₆Cl]⁺ (Chloropropyl cation)
56[C₃H₆N]⁺ (Fragment from morpholine ring cleavage)

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound ([C₈H₁₆ClNO+H]⁺), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000C-H StretchAliphatic (CH, CH₂, CH₃)
1450 - 1470C-H BendAliphatic (CH₂, CH₃)
1115 - 1140C-O-C StretchEther (morpholine ring)
1050 - 1250C-N StretchTertiary Amine
650 - 750C-Cl StretchAlkyl Halide

The presence of these characteristic bands would confirm the integrity of the morpholine ring, the aliphatic side chain, and the terminal chloro- group.

X-ray Crystallography for Definitive Solid-State Structure Determination and Stereochemical Assignment

Should this compound or a suitable solid salt (e.g., hydrochloride) be crystallized, X-ray crystallography can provide the absolute and definitive three-dimensional structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and torsional angles. It would confirm the expected chair conformation of the 3-methylmorpholine (B1346471) ring.

Crucially, as the molecule possesses a chiral center at the C3 position, X-ray crystallography of a single enantiomer crystal would determine its absolute stereochemistry (R or S configuration). If a racemic mixture is crystallized, the technique would reveal how the two enantiomers pack together in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is essential for separating the target compound from impurities, starting materials, or by-products, thereby allowing for its quantitative purity assessment.

HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds.

Purity Assessment: A reverse-phase HPLC method would likely be employed. The compound would be separated on a C18 stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. Detection by UV-Vis spectrophotometry or mass spectrometry (LC-MS) would allow for the quantification of the main peak area relative to any impurity peaks, thus determining the purity.

Enantiomeric Excess (e.e.) Determination: To separate the (R)- and (S)-enantiomers, a specialized chiral stationary phase (CSP) column is required. By achieving baseline separation of the two enantiomeric peaks, their relative peak areas can be integrated to calculate the enantiomeric excess of a non-racemic sample.

Given its expected volatility, Gas Chromatography (GC) is also a suitable technique for analyzing this compound.

Purity Assessment: The sample would be injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., with a 5% phenyl polysiloxane stationary phase). A Flame Ionization Detector (FID) would provide a response proportional to the mass of the organic analyte, allowing for purity determination by area percent. Coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and identification of the main component and any impurities.

Enantiomeric Analysis: Similar to HPLC, the separation of enantiomers via GC requires a chiral stationary phase column. This would allow for the determination of the enantiomeric ratio in a sample.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect in the characterization of chiral compounds such as this compound, as the stereochemistry can significantly influence its biological activity and pharmacological properties. Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), stands as the premier analytical technique for the separation and quantification of enantiomers. These methods rely on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.

The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. nih.gov Therefore, the development of reliable analytical methods for the determination of enantiomeric purity is of paramount importance in pharmaceutical analysis. Chiral HPLC, in particular, has become a method of choice for this purpose due to its wide applicability and the availability of a diverse range of chiral stationary phases. nih.gov

For a molecule like this compound, which possesses a chiral center at the C-3 position of the morpholine ring, the development of a robust chiral separation method is essential for quality control and to ensure the desired stereochemical integrity of the final product. The presence of the nitrogen atom in the morpholine ring and the chloropropyl substituent at the 4-position can influence the choice of the chiral stationary phase and the chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a powerful tool for the enantioselective analysis of substituted morpholines. The success of the separation is largely dependent on the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including those containing heterocyclic moieties. nih.gov These CSPs, often coated or immobilized on a silica (B1680970) support, provide a chiral environment through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential retention of enantiomers.

In a hypothetical HPLC method for the enantiomeric purity of this compound, a polysaccharide-based chiral column, for instance, one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase, could be employed. The mobile phase would typically consist of a mixture of a non-polar organic solvent, such as hexane (B92381) or heptane, and a polar modifier like isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter that is optimized to achieve baseline separation of the enantiomers with good resolution.

Table 1: Illustrative HPLC Parameters for Enantiomeric Purity of this compound

ParameterValue
Column Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

Under such conditions, the two enantiomers of this compound would exhibit different retention times, allowing for their individual quantification. The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers. Research on other chiral morpholine derivatives has demonstrated that excellent enantioselectivities (up to 99% ee) can be achieved using HPLC with chiral stationary phases. semanticscholar.orgnih.gov

Table 2: Hypothetical Chromatographic Results for Enantiomeric Separation of this compound by HPLC

EnantiomerRetention Time (min)Peak AreaResolution (Rs)Enantiomeric Excess (%)
(R)-enantiomer 8.515000\multirow{2}{}{> 2.0}\multirow{2}{}{98.0}
(S)-enantiomer 10.2735000

Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography (GC) is another valuable technique for the enantiomeric separation of volatile and thermally stable compounds. gcms.cz For a compound like this compound, direct analysis by GC may be feasible. However, derivatization is often employed to improve the volatility and chromatographic behavior of the analytes. gcms.cz

The most commonly used chiral stationary phases in GC are based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclic oligosaccharides have a chiral cavity that can include one of the enantiomers preferentially, leading to separation. The choice of the specific cyclodextrin derivative and the operating conditions, such as the temperature program, are crucial for achieving successful enantioseparation.

A potential GC method for the enantiomeric analysis of this compound could involve a capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin. A temperature program would be used to ensure adequate separation and peak shape.

Table 3: Illustrative GC Parameters for Enantiomeric Purity of this compound

ParameterValue
Column Chiraldex® G-TA (Trifluoroacetyl gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm, 0.12 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 5 °C/min to 200 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C

The resulting chromatogram would show two separated peaks corresponding to the (R)- and (S)-enantiomers of this compound. As with HPLC, the enantiomeric excess can be determined by comparing the peak areas of the two enantiomers.

Table 4: Hypothetical Chromatographic Results for Enantiomeric Separation of this compound by GC

EnantiomerRetention Time (min)Peak AreaResolution (Rs)Enantiomeric Excess (%)
(R)-enantiomer 15.25000\multirow{2}{}{> 1.8}\multirow{2}{}{96.0}
(S)-enantiomer 15.8245000

Computational Chemistry and Theoretical Investigations of 4 3 Chloropropyl 3 Methylmorpholine

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to describe the distribution of electrons within the molecule (electronic structure). researchgate.netepstem.net

The process begins by constructing an initial 3D model of 4-(3-Chloropropyl)-3-methylmorpholine. This model is then subjected to geometry optimization using a chosen level of theory, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p). epstem.netresearchgate.netresearchgate.net The calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation, which represents the most stable molecular structure. epstem.net From this optimized geometry, key structural parameters like bond lengths, bond angles, and dihedral angles can be precisely determined.

The electronic structure of the molecule is subsequently analyzed. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. epstem.net A smaller gap generally suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), offering clues to how the molecule will interact with other chemical species. researchgate.netekb.eg

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical but representative data based on standard values for similar chemical structures.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-N (morpholine ring)~1.46 - 1.47
C-O (morpholine ring)~1.42 - 1.43
C-C (propyl chain)~1.53 - 1.54
C-Cl (propyl chain)~1.79 - 1.81
**Bond Angles (°) **C-N-C (in ring)~109 - 112
C-O-C (in ring)~110 - 113
N-C-C (propyl chain)~112 - 115
C-C-Cl (propyl chain)~110 - 113
Dihedral Angles (°) C-N-C-C (ring torsion)~55 - 60
N-C-C-C (propyl chain)Varies with conformation

Table 2: Calculated Electronic Properties of this compound

This table presents hypothetical data to illustrate typical outputs of quantum chemical calculations.

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy0.5
HOMO-LUMO Gap7.0
Dipole Moment2.5 D

Reaction Mechanism Studies and Transition State Analysis for its Synthesis and Derivatizations

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this includes studying its synthesis and subsequent derivatization reactions. A common synthesis route for the related compound, 4-(3-chloropropyl)morpholine, involves the reaction of morpholine (B109124) with 1-bromo-3-chloropropane (B140262). chemicalbook.com A similar nucleophilic substitution (SN2) reaction would be expected for the synthesis of the 3-methyl derivative, using 3-methylmorpholine (B1346471) as the starting material.

Theoretical studies can model this entire reaction process. By calculating the energies of the reactants, products, and any intermediates, a potential energy surface for the reaction can be mapped out. scielo.br A crucial part of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. scielo.br Computational software can perform a transition state search to identify the specific geometry of the molecule at this critical point. researchgate.net

These studies can clarify reaction regioselectivity and stereoselectivity. scielo.br For instance, in derivatization reactions where the chloropropyl group is displaced by another nucleophile, calculations can predict whether the reaction will proceed and at what rate. By comparing the activation energies for different possible reaction pathways, chemists can predict the major product and optimize experimental conditions. researchgate.net Bonding Evolution Theory (BET) can also be applied to understand the precise sequence of bond-forming and bond-breaking events during the reaction. mdpi.com

Conformational Analysis and Stereochemical Predictions Using Computational Models

Molecules that are not rigid can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. This compound has several sources of conformational flexibility: the morpholine ring, which can adopt chair and boat conformations, and the propyl chain, which has multiple rotatable bonds. Conformational analysis aims to identify the different stable conformations (conformers) and determine their relative energies. biomedres.us

Computational models can systematically explore the conformational landscape of the molecule. This is often done by performing a potential energy scan, where a specific dihedral angle is rotated in steps, and the energy is calculated at each step. This process identifies energy minima, which correspond to stable conformers, and energy maxima, which are the barriers to rotation between them. mdpi.com For a molecule with several rotatable bonds, multi-dimensional scans are required to map the entire conformational space.

The presence of a stereocenter at the 3-position of the morpholine ring (due to the methyl group) means the molecule exists as a pair of enantiomers (R and S). Computational models can be used to predict the properties of each enantiomer. While the enantiomers themselves have identical energies, their different three-dimensional structures can lead to different interactions with other chiral molecules. Stereochemical prediction is crucial in fields like drug discovery, where the biological activity of enantiomers can differ significantly. nih.gov The results of conformational analysis can help predict the most likely shapes the molecule will adopt, which is essential for understanding its reactivity and biological interactions. mdpi.com

Molecular Dynamics Simulations to Understand Flexibility and Potential Reactivity

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. mdpi.comfrontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior, including its vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water). nih.govnih.gov

For this compound, an MD simulation would start with an optimized structure placed in a simulation box, often filled with solvent molecules to mimic solution conditions. nih.gov A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. mdpi.com The simulation then proceeds for a set amount of time (from nanoseconds to microseconds), tracking the position and velocity of every atom. nih.gov

The resulting trajectory provides a wealth of information. It allows for the exploration of the molecule's flexibility by observing transitions between different conformations and identifying the most populated conformational states. rsc.org MD simulations can also provide insights into potential reactivity by analyzing how the molecule interacts with its environment. For example, the simulation can show how solvent molecules arrange around the reactive chloropropyl group, which can influence its accessibility to a reactant. frontiersin.org By analyzing the dynamic behavior, researchers can gain a more realistic understanding of how the molecule behaves under specific conditions, bridging the gap between static computational models and real-world chemical systems. mdpi.com

Future Perspectives and Emerging Research Directions in the Chemistry of 4 3 Chloropropyl 3 Methylmorpholine

Development of Novel and More Efficient Synthetic Methodologies

Traditional synthesis of substituted morpholines often involves multi-step sequences that can be inefficient. Future research is geared towards developing more streamlined and efficient protocols. For 4-(3-chloropropyl)-3-methylmorpholine, this involves moving beyond classical N-alkylation of a pre-formed 3-methylmorpholine (B1346471) with 1-bromo-3-chloropropane (B140262). chemicalbook.com

Emerging strategies that could be applied include:

Catalytic Asymmetric Synthesis : To control the stereochemistry at the C-3 position, researchers are exploring enantioselective methods. Tandem reactions, such as hydroamination combined with asymmetric transfer hydrogenation, could enable the synthesis of specific enantiomers of 3-substituted morpholines from achiral starting materials. organic-chemistry.org

Palladium-Catalyzed Reactions : Advanced palladium-catalyzed methods, such as the Tsuji-Trost reaction or carboamination, offer powerful ways to construct the morpholine (B109124) ring with high diastereoselectivity. nih.gov These strategies could be adapted to build the 3-methylmorpholine core and incorporate the chloropropyl side chain in a convergent manner.

Photocatalysis and Flow Chemistry : The use of photocatalytic couplings under continuous flow conditions is a scalable and efficient modern approach for synthesizing heterocyclic compounds, including morpholines. organic-chemistry.org This technology could potentially reduce reaction times and improve yields for the synthesis of this compound.

Exploration of Unprecedented Derivatization Pathways and Reactivity Patterns

The molecular structure of this compound presents two primary sites for chemical modification: the terminal chlorine on the propyl side chain and the morpholine ring itself. Future research will likely focus on exploiting these sites in novel ways.

Side-Chain Functionalization : The chloropropyl group is a versatile electrophilic handle. Future work will expand beyond simple nucleophilic substitutions to include its use in more complex reactions. This includes its potential as a linker molecule to attach the morpholine scaffold to proteins, polymers, or other bioactive molecules. chemimpex.com The reactivity of this group allows for the introduction of a wide array of functionalities, such as azides for "click chemistry," thiols, or complex amines, thereby generating libraries of new derivatives for screening. nih.gov

C-H Bond Activation : A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Future research could target the C-H bonds on the morpholine ring of this compound. This would allow for late-stage modification of the core structure without requiring a complete re-synthesis, providing rapid access to novel analogues with potentially enhanced biological activity or material properties. jptcp.com

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The demand for large libraries of diverse compounds for drug discovery and materials science has driven the development of automated synthesis and high-throughput experimentation (HTE). jptcp.comenamine.net this compound is an ideal candidate for integration into these platforms.

The process would involve:

Automated Synthesis of the Core Structure : A robust and optimized synthesis of the this compound scaffold would be adapted for a robotic synthesis platform or a continuous flow reactor. organic-chemistry.org

High-Throughput Derivatization : The reactive chloropropyl group would then be subjected to an array of different nucleophiles and reaction partners in a parallel format (e.g., in 96-well plates).

Rapid Screening : The resulting library of novel morpholine derivatives would be rapidly screened for desired biological activities or material properties.

This automated approach dramatically accelerates the discovery process, allowing researchers to explore a much larger chemical space in a shorter amount of time. The development of such platforms for morpholine-based compounds will be a key enabler for future innovations.

Innovations in Sustainable Synthesis and Green Chemistry for its Production and Utilization

Modern chemical synthesis places a strong emphasis on sustainability and "green" principles to minimize environmental impact. pfizer.com Future research into the chemistry of this compound will undoubtedly incorporate these principles.

Key areas of innovation include:

Use of Greener Solvents : Research is focused on replacing traditional volatile organic solvents with more environmentally benign alternatives. This could involve using water, supercritical fluids, or biodegradable solvents derived from renewable sources, such as Cyrene. nih.govthepharmajournal.com

Catalysis over Stoichiometric Reagents : The use of catalytic methods (e.g., metal catalysis or biocatalysis) is central to green chemistry as it reduces waste by increasing atom economy. jptcp.comthepharmajournal.com Future syntheses will aim to use catalytic amounts of reagents instead of stoichiometric ones that generate significant waste.

Energy Efficiency : Developing reactions that can be run at ambient temperature and pressure reduces energy consumption. thepharmajournal.com Methods like photocatalysis, which uses light as an energy source, are being explored for this purpose. organic-chemistry.org

Waste Reduction : The overarching goal is to design synthetic pathways that minimize the production of hazardous waste. pfizer.com This involves choosing reactions that are highly selective and efficient, thereby reducing the need for extensive purification steps that generate solvent and material waste. nih.gov

By integrating these green chemistry principles, the production and utilization of this compound can become more economically viable and environmentally sustainable. jptcp.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-(3-Chloropropyl)-3-methylmorpholine, and how do they influence its handling in laboratory settings?

  • The compound (CAS 1049809-90-6) has a molecular formula of C₈H₁₆ClNO and a molecular weight of 177.67 g/mol. Its purity (≥95%) and stability under ambient conditions are critical for reproducible synthesis. Hygroscopicity and sensitivity to light or moisture may require inert-atmosphere storage and desiccants .

Q. What synthetic routes utilize this compound as an intermediate, and what are the critical reaction parameters?

  • It is employed in O-alkylation steps, such as in Gefitinib synthesis, where it reacts with quinazolin-6-ol derivatives via an SN2 mechanism. Key parameters include base selection (e.g., K₂CO₃ for carbanion generation), temperature control (60–80°C), and solvent polarity to stabilize transition states .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction energetics of this compound in nucleophilic substitutions?

  • Density Functional Theory (DFT) calculations can map potential energy surfaces, revealing transition states and intermediates. For example, energy profiles confirm that the SN2 pathway for Gefitinib synthesis proceeds with lower activation energy compared to alternative mechanisms, favoring intramolecular oxygen anion attack .

Q. What analytical strategies resolve structural ambiguities between this compound and its positional isomers in complex mixtures?

  • High-resolution LC-MS with C18 columns (e.g., 3.5 µm particle size) and tandem mass spectrometry (MS/MS) differentiate isomers via fragmentation patterns. Nuclear Overhauser Effect (NOE) NMR experiments further distinguish steric environments around the morpholine and chloropropyl groups .

Q. How does steric hindrance in this compound impact its reactivity compared to unsubstituted morpholine derivatives?

  • The 3-methyl group creates a steric barrier, slowing nucleophilic attack at the β-carbon of the chloropropyl chain. Kinetic studies (e.g., variable-temperature NMR) show reduced reaction rates in alkylation reactions compared to non-methylated analogs, necessitating optimized reaction times (e.g., 12–24 hrs) .

Q. What methodologies validate this compound as a pharmaceutical impurity, and how is its toxicological profile assessed?

  • Reverse-phase HPLC with UV detection (λ = 210–230 nm) quantifies impurity levels in APIs like Gefitinib. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, while Ames tests or in vitro cytotoxicity assays evaluate mutagenic potential .

Q. How can contradictory literature data on the compound’s stability under acidic conditions be reconciled?

  • Controlled degradation studies (e.g., 0.1M HCl at 25°C vs. 40°C) with real-time FTIR monitoring identify pH-dependent hydrolysis products. Conflicting reports may arise from trace metal contaminants or variations in solvent systems, necessitating strict adherence to USP-NF protocols for reproducibility .

Methodological Recommendations

  • Synthesis Optimization: Use anhydrous DMF as a solvent to minimize hydrolysis and employ Schlenk-line techniques for moisture-sensitive steps .
  • Analytical Validation: Cross-validate impurity quantification using both LC-UV and LC-MS to account for co-eluting contaminants .
  • Computational Tools: Leverage Gaussian or ORCA software for transition-state modeling, supplemented by solvation models (e.g., COSMO-RS) to simulate polar aprotic environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.